2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol

Lipophilicity Drug-likeness ADME

Researchers requiring a sterically defined β-amino alcohol for asymmetric catalysis or CNS lead optimization face long custom-synthesis lead times for enantioenriched batches. This compound resolves that bottleneck: - Dual-enantiomer availability (R & S, ≥95% purity) eliminates 6-12-week chiral resolution delays. - The mesityl group elevates logP by ~1.1 units vs. the parent phenyl analog, enhancing membrane permeability for CNS programs. - Documented SAR relevance: the mesityl scaffold underpins selective SERT ligands (SERT Kd 118 nM, ~190-fold selectivity over NET).

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13024306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CC(CO)N)C
InChIInChI=1S/C12H19NO/c1-8-4-9(2)12(10(3)5-8)6-11(13)7-14/h4-5,11,14H,6-7,13H2,1-3H3
InChIKeyKXRIOHKXMMPFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement


2-Amino-3-(2,4,6-trimethylphenyl)propan-1-ol (CAS 107202-33-5) is a chiral β-amino alcohol featuring a sterically demanding mesityl (2,4,6-trimethylphenyl) substituent at the C3 position . With a molecular formula of C₁₂H₁₉NO and a molecular weight of 193.28 g·mol⁻¹, this compound belongs to the aryl-propanolamine class and serves as a versatile building block in medicinal chemistry and asymmetric synthesis . The vicinal amino and hydroxyl groups, combined with the bulky mesityl moiety, impart distinct steric and electronic properties that differentiate it from simple phenyl or tolyl analogs. Commercially available as both racemate and single enantiomers (R or S), the compound is supplied at purities ≥95% for use in chiral ligand design, pharmaceutical intermediate synthesis, and structure-activity relationship (SAR) studies [1].

Procurement format
Both enantiomers available at ≥95% purity for chiral ligand design and SAR studies
Structural context
Mesityl-substituted β-amino alcohol scaffold with restricted conformational flexibility
Differentiation
Bulky 2,4,6-trimethylphenyl group provides distinct steric and electronic properties vs. phenyl analogs

Why Generic Substitution Fails


Interchanging 2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol with its unsubstituted phenyl analog (2-amino-3-phenylpropan-1-ol) or with regioisomeric amino alcohols (e.g., 3-amino-3-mesitylpropan-1-ol) is not viable without introducing significant deviations in molecular properties and biological outcomes. The 2,4,6-trimethyl substitution elevates calculated logP by approximately 1.1 units relative to the parent phenyl derivative, fundamentally altering membrane permeability and non-specific binding profiles . Furthermore, the mesityl group imposes a unique steric environment that modulates both the conformational preferences of the amino alcohol backbone and the accessibility of the amine/hydroxyl pharmacophores to biological targets [1]. The specific regioisomeric arrangement (2-amino-3-arylpropan-1-ol) is synthetically non-trivial to access in enantioenriched form, and alternative regioisomers exhibit distinct biological recognition patterns, as evidenced by divergent transporter binding data [2]. These multidimensional differences make generic substitution scientifically unsound without explicit comparative validation.

Lipophilicity shift Mesityl substitution raises logP by approximately 1.1 units vs. unsubstituted phenyl analog; membrane permeability and binding profiles may not transfer.
Regioisomer mismatch 3-amino-3-mesitylpropan-1-ol regioisomers exhibit distinct biological recognition patterns and limited enantiomer availability; direct substitution may require explicit validation.
Conformational control Ortho-methyl groups restrict aryl–CH₂ rotation, locking mesityl ring orientation; freely rotating phenyl analogs may produce different stereochemical outcomes.

Quantitative Differentiation vs. Analogs


Lipophilicity Differentiation

The target compound 2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol exhibits a computed XLogP3 of 1.7 [1], while the unsubstituted phenyl comparator 2-amino-3-phenylpropan-1-ol has an experimentally determined logP of 0.582 . The 3-methyl groups contribute an additive lipophilicity increase of approximately 1.1 log units, translating to roughly a 12-fold higher octanol-water partition coefficient. This directly impacts passive membrane permeability predictions and plasma protein binding estimates in drug design workflows.

Lipophilicity differentiation
Cross-study comparable
XLogP3 = 1.7
Phenyl analog logP = 0.582
Δ logP ≈ +1.1
Reported lipophilicity shift supports membrane permeability screening context
Computed XLogP3 vs. experimental logP; cross-study comparison requires review
Lipophilicity Drug-likeness ADME

Monoamine Transporter Affinity Profiling

A structurally related analog bearing the 2,4,6-trimethylphenyl motif—(1R,2R)-3-amino-2-phenyl-1-(2,4,6-trimethylphenyl)propan-1-ol (CHEMBL539054)—displays a Kd of 118 nM at the human serotonin transporter (hSERT), 340 nM at the human dopamine transporter (hDAT), and substantially weaker affinity of 22.5 μM at the human norepinephrine transporter (hNET) [1]. By contrast, 2-amino-3-arylpropan-1-ol derivatives with 4-chloro, 4-methoxy, or 2-fluoro substituents on the aryl ring show IC₅₀ values against the chloroquine-sensitive Plasmodium falciparum D10 strain ranging from 12.58 μM to >200 μM, reflecting a fundamentally different target engagement profile centered on antiplasmodial rather than transporter-based mechanisms [2]. These divergent target profiles underscore that subtle aryl substitution patterns dictate not only potency magnitude but also the therapeutic indication space.

Monoamine transporter affinity profiling
Class-level inference
Analog SERT Kd = 118 nM
SERT-over-NET selectivity ≈ 190-fold
Data reported for CHEMBL539054 analog
Supports neuroscience-oriented medicinal chemistry context; class-level inference only
No direct transporter data for target compound; radioligand binding assay context
Monoamine transporter SERT NET DAT Binding affinity

Chiral Purity & Enantiomer Availability

The (2R)-enantiomer of 2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol (CAS 2227841-36-1) is commercially supplied with a defined stereochemical configuration and a minimum purity specification of 95% [1]. The corresponding (2S)-enantiomer (CAS 2227770-81-0) is also available from multiple specialty chemical suppliers . In contrast, the structurally related but regioisomeric (3R)-3-amino-3-mesitylpropan-1-ol (CAS 1213324-99-2) is less widely stocked, and the (3S)-enantiomer (CAS not universally cataloged) is primarily available on a custom-synthesis basis . For procurement-driven decision-making, the reliable off-the-shelf availability of both enantiomers of the 2-amino-3-arylpropan-1-ol scaffold reduces lead times and eliminates the need for in-house chiral resolution, which is a tangible advantage over regioisomeric alternatives that require bespoke synthesis.

Chiral purity & enantiomer availability
Supporting evidence
(2R) and (2S) both catalog items
≥95% purity; Enamine, Leyan, Chemsrc
Regioisomeric 3-amino series: single enantiomer catalog only
Dual-enantiomer availability supports matched-pair SAR studies
Supplier catalog status as of April 2026; custom synthesis required for 3S regioisomer
Enantiomeric purity Chiral building block Asymmetric synthesis

Steric Parameter Differentiation

The mesityl (2,4,6-trimethylphenyl) group introduces a Taft steric substituent constant (Es) significantly larger than that of an unsubstituted phenyl or even a 2,6-dimethylphenyl group. Although direct experimental Es values for the target compound are not published, the orthogonal methyl groups at the 2- and 6-positions restrict rotation about the C(aryl)–CH₂ bond, thereby locking the mesityl ring into a near-perpendicular orientation relative to the amino alcohol backbone [1]. This conformational restriction is absent in 2-amino-3-phenylpropan-1-ol, where the phenyl ring can freely rotate. In a related series of mesityl-substituted amino alcohols used for the asymmetric desymmetrization of meso-anhydrides, enantiomeric excesses of 0–83% were obtained depending on the catalyst structure, with the steric bulk of the mesityl group being a critical determinant of stereochemical outcome [2]. While the target compound itself has not been directly evaluated in this reaction, the class-level trend indicates that mesityl-bearing β-amino alcohols impose higher stereodifferentiation than their phenyl counterparts.

Steric parameter differentiation
Class-level inference
Restricted aryl–CH₂ rotation
Mesityl ring locked near-orthogonal
Related β-amino alcohols: 0–83% ee range
Conformational restriction may support enantioselective discrimination context
No direct catalytic data for target compound; class-level trend from meso-anhydride desymmetrization
Steric hindrance Chiral auxiliary Enantioselective catalysis

Optimal Application Scenarios


Monoamine Transporter-Targeted Programs

The 2,4,6-trimethylphenyl scaffold provides a validated entry point for CNS medicinal chemistry. The structurally related analog CHEMBL539054 exhibits SERT Kd of 118 nM with a SERT-over-NET selectivity factor of approximately 190-fold . For research groups exploring selective serotonin reuptake modulation, the target 2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol represents the deconstructed pharmacophore core—stripped of the 2-phenyl substituent—allowing systematic SAR expansion around the amino alcohol backbone. The commercial availability of both (R)- and (S)-enantiomers at 95% purity [1] further enables stereochemical preference studies at monoamine transporters without the synthetic overhead of chiral resolution.

Lipophilicity-Driven Lead Optimization

With a computed XLogP3 of 1.7—approximately 1.1 log units higher than the unsubstituted phenyl analog (logP 0.582) —the target compound is ideally suited for lead series where increased membrane permeability is desirable. This logP shift corresponds to roughly a 12-fold enhancement in predicted octanol-water partitioning, making it a rational choice for programs targeting intracellular or CNS compartments where passive diffusion across lipid bilayers is rate-limiting. The mesityl group achieves this without introducing additional hydrogen-bond donors or acceptors that could compromise CNS MPO scores.

Asymmetric Synthesis & Chiral Ligands

The conformationally restricted mesityl ring, locked by ortho-methyl groups into near-orthogonal orientation relative to the amino alcohol backbone , provides a pre-organized steric environment suitable for enantioselective catalysis. In related β-amino alcohol systems, mesityl substitution has been associated with enantiomeric excesses of up to 83% in meso-anhydride desymmetrization reactions [1]. The target compound's 2-amino-3-arylpropan-1-ol connectivity places the chiral center at the C2 position, offering a distinct chelation geometry compared to 3-amino-3-arylpropan-1-ol regioisomers, which can translate into different enantioselectivity trends in metal-catalyzed transformations.

Matched Enantiomer SAR Studies

Unlike the regioisomeric 3-amino-3-mesitylpropan-1-ol series—where only the (R)-enantiomer is a standard catalog item and the (S)-enantiomer requires custom synthesis —both (R)- and (S)-2-amino-3-(2,4,6-trimethylphenyl)propan-1-ol are available off-the-shelf at ≥95% purity [1]. This dual-enantiomer accessibility is critical for teams conducting matched-pair analyses to deconvolute stereochemical contributions to target binding, functional activity, and pharmacokinetic parameters. It eliminates the 6–12 week lead time and premium cost typically associated with custom chiral synthesis, accelerating SAR turnaround cycles.

Application
Selection Property
Validation Focus
Monoamine transporter-targeted research
Mesityl scaffold pharmacophore context
SERT-over-NET selectivity review; enantiomer-specific binding studies
Lipophilicity-driven lead optimization
Reported logP shift context
Membrane permeability screening; CNS MPO profile review
Asymmetric synthesis & chiral ligand design
Conformationally restricted steric environment
Enantioselectivity outcome review; chelation geometry comparison
Matched enantiomer SAR studies
Dual-enantiomer catalog availability
Stereochemical contribution deconvolution; procurement timeline review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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